

The Genetic Architecture of IS1311: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The insertion sequence (IS) 1311, a member of the IS256 family of transposable elements, is a significant genetic marker within the Mycobacterium avium complex.[1] Its presence and polymorphic nature, particularly within Mycobacterium avium subspecies paratuberculosis (MAP), the causative agent of Johne's disease, have made it a cornerstone for molecular typing and epidemiological studies.[1][2] This technical guide provides an in-depth analysis of the genetic structure of the IS1311 element, offering a valuable resource for researchers engaged in mycobacterial genetics, diagnostics, and the development of novel therapeutic strategies.

Core Genetic Structure

IS1311 is a mobile genetic element with a length of 1317 base pairs (bp).[1] Its structure is characteristic of many bacterial insertion sequences, comprising a central protein-coding region flanked by terminal inverted repeats (IRs). The element encodes a transposase, the enzyme responsible for its mobility within the host genome.[1]

Terminal Inverted Repeats (IRs)

The ends of the IS1311 element are defined by imperfect terminal inverted repeats. These sequences are crucial for recognition and binding by the transposase during the transposition



process. Analysis of the IS1311 sequence (GenBank Accession: U16276.1) reveals the following terminal inverted repeat sequences:

Table 1: Terminal Inverted Repeat Sequences of IS1311

Repeat	Sequence (5' - 3')	Length (bp)
Left IR (IRL)	GGAACGTCCCGGGGCGTG GT	20
Right IR (IRR)	ACCACGCCCGGGACGTTCC T	20

The Transposase Gene

The central region of IS1311 contains a single open reading frame (ORF) that encodes the transposase enzyme. This organization is consistent with other members of the IS256 family of insertion sequences.

Table 2: Characteristics of the IS1311 Transposase Open Reading Frame

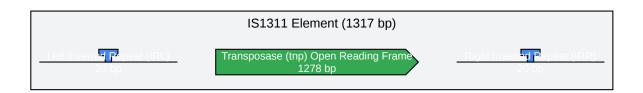
Feature	Description
ORF Length	1278 bp
Predicted Protein Size	425 amino acids
Start Codon Position	75
Stop Codon Position	1352
Strand	Positive (+)
Catalytic Motif	DDE

The transposase encoded by IS1311 belongs to the DDE family of transposases, characterized by a catalytic triad of three acidic amino acid residues (two aspartates and one glutamate) that are essential for the enzymatic cleavage and strand transfer reactions during transposition.



Genetic Organization of IS1311

The genetic map of the IS1311 element is relatively simple, consisting of the transposaseencoding ORF flanked by the terminal inverted repeats.



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Figure 1: Genetic organization of the IS1311 element.

Polymorphisms and Their Significance

Single nucleotide polymorphisms (SNPs) within the IS1311 sequence are instrumental in differentiating between subspecies of M. avium and various strains of MAP.[1][2] These polymorphisms are frequently exploited in molecular typing methods.

Table 3: Key Single Nucleotide Polymorphisms in IS1311



Position	M. avium subsp. avium	M. avium subsp. paratuberculosis (MAP)	Significance
68	Т	С	Differentiation of MAP from M. avium subsp.
233	С	C (S-type) or T (some copies in C-type)	Differentiation of MAP S-type and C-type strains
236	Т	С	Differentiation of MAP from M. avium subsp.
422	Т	С	Differentiation of MAP from M. avium subsp. avium
527	С	G	Differentiation of MAP from M. avium subsp.
628	Т	С	Differentiation of MAP from M. avium subsp.

Experimental Protocols for IS1311 Characterization

The characterization of the IS1311 element involves several key molecular biology techniques. Below are detailed methodologies for DNA extraction, PCR amplification of the IS1311 element, and inverse PCR to determine flanking genomic sequences.

Genomic DNA Extraction from Mycobacterium

Objective: To isolate high-quality genomic DNA from Mycobacterium cultures suitable for PCR analysis.

Materials:



- Mycobacterium culture grown in Middlebrook 7H9 broth supplemented with OADC.
- Lysis Buffer (e.g., L6 lysis buffer: 5.25 M GuSCN, 50 mM Tris-HCl pH 6.4, 20 mM EDTA, 1.3% Triton X-100).
- Sterile microcentrifuge tubes.
- Microcentrifuge.
- Water bath or heat block.

Protocol:

- Harvest bacterial cells from a liquid culture by centrifugation at 3,000 x g for 20 minutes.
- Resuspend the bacterial pellet in 1 mL of lysis buffer.
- Incubate the suspension at 65°C for 30 minutes to ensure complete lysis.
- Proceed with a standard phenol-chloroform DNA extraction and ethanol precipitation or use a commercial DNA extraction kit following the manufacturer's instructions.
- Resuspend the purified DNA in sterile TE buffer or nuclease-free water.
- Assess DNA concentration and purity using a spectrophotometer.

PCR Amplification of the IS1311 Element

Objective: To amplify a significant portion of the IS1311 element for sequencing or restriction fragment length polymorphism (RFLP) analysis.

Primers:

- M56: 5'-GCT GAC GCA TTA CGC AAT G-3'
- M119: 5'-CCG CCG AAA CGA TCT AC-3'

PCR Reaction Mixture (50 μ L):



Component	Final Concentration	Volume
10x PCR Buffer	1x	5 μL
dNTP Mix (10 mM each)	200 μΜ	1 μL
M56 Primer (10 μM)	0.2 μΜ	1 μL
M119 Primer (10 μM)	0.2 μΜ	1 μL
Taq DNA Polymerase (5 U/μL)	1.25 U	0.25 μL
Genomic DNA (50 ng/μL)	100-200 ng	2-4 μL
Nuclease-free water	-	to 50 μL

Thermal Cycling Conditions:

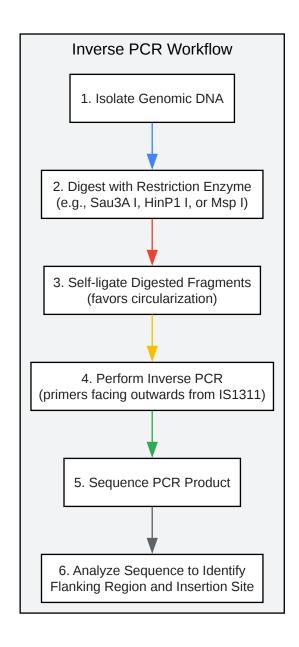
Step	Temperature	Duration	Cycles
Initial Denaturation	94°C	3 minutes	1
Denaturation	94°C	30 seconds	35
Annealing	61°C	30 seconds	
Extension	72°C	1 minute	-
Final Extension	72°C	10 minutes	1
Hold	4°C	œ	

Expected Product Size: ~608 bp

Inverse PCR for Flanking Sequence Analysis

Objective: To amplify the unknown genomic DNA sequences flanking a known IS1311 insertion site.





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Figure 2: Workflow for inverse PCR analysis.

Protocol:

- Genomic DNA Digestion:
 - Digest 1-2 μg of genomic DNA with a suitable restriction enzyme that does not cut within the IS1311 element. Enzymes like Sau3A I, HinP1 I, or Msp I are often used.



- Incubate at the recommended temperature for the enzyme for at least 4 hours to ensure complete digestion.
- Heat-inactivate the enzyme according to the manufacturer's instructions.

Self-Ligation:

- Purify the digested DNA fragments.
- Perform a self-ligation reaction in a large volume (e.g., 200-400 μL) with T4 DNA ligase at a low DNA concentration to favor intramolecular ligation (circularization).
- Incubate overnight at 16°C.
- Purify the circularized DNA and resuspend in a small volume.
- Inverse PCR Amplification:
 - Design primers that bind within the known sequence of IS1311 but are oriented to amplify outwards into the unknown flanking DNA.
 - Perform PCR using the circularized DNA as a template. The reaction conditions will need to be optimized based on the primer design and the expected product size.

Analysis:

- Analyze the PCR products by agarose gel electrophoresis.
- Purify the amplified DNA fragment and sequence it using the same primers used for the inverse PCR.
- The resulting sequence will contain a portion of the IS1311 element at both ends and the intervening flanking genomic DNA, revealing the insertion site.

Conclusion

The IS1311 element, with its well-defined genetic structure and informative polymorphisms, remains a critical tool for the molecular epidemiology of Mycobacterium avium subspecies. A



thorough understanding of its genetic architecture, as detailed in this guide, is essential for its effective application in research and diagnostics. The provided protocols offer a solid foundation for the molecular characterization of this important insertion sequence, paving the way for further investigations into its role in mycobacterial evolution, pathogenesis, and for the development of advanced diagnostic and therapeutic strategies.

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